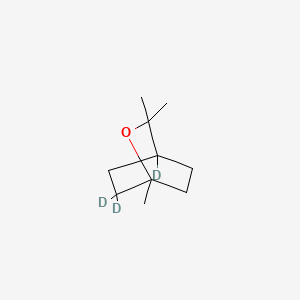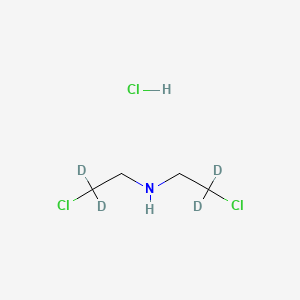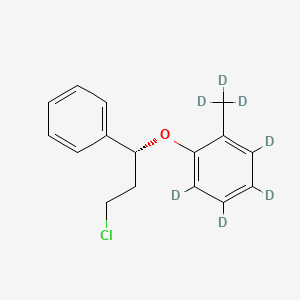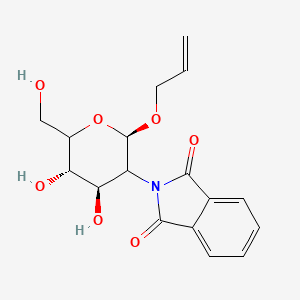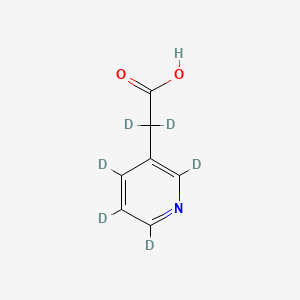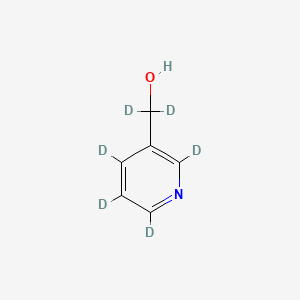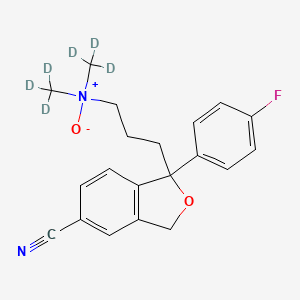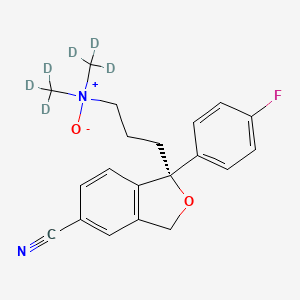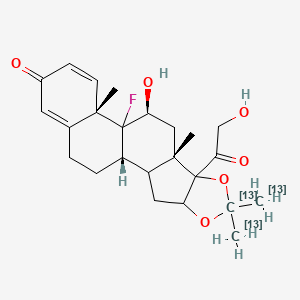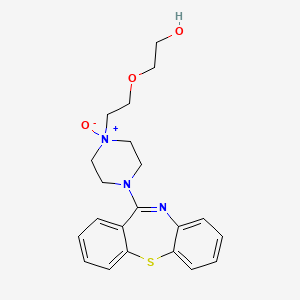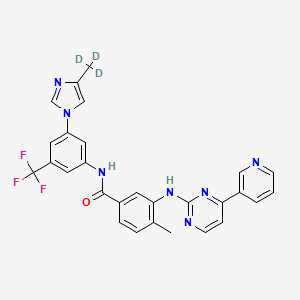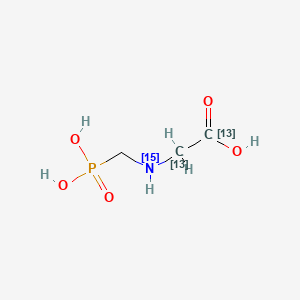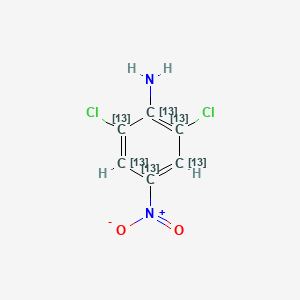![molecular formula C10H13N3O2 B564350 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal CAS No. 1185039-70-6](/img/structure/B564350.png)
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is a tobacco smoke-derived nitrosamine. It is a stable isotope-labeled compound with the molecular formula C10H10D3N3O2 and a molecular weight of 210.25 . This compound is known for its activation by multiple human cytochrome P450 enzymes, including the polymorphic human cytochrome P450 2D6 .
Métodos De Preparación
The synthesis of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves the introduction of a deuterium-labeled methyl group into the nitrosamine structure. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitroso group to the pyridyl butanal structure.
Deuteration: Incorporation of deuterium atoms into the methyl group.
Purification: Isolation and purification of the final product to ensure the correct isotopic labeling and purity.
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps on a larger scale, with additional considerations for safety and efficiency.
Análisis De Reacciones Químicas
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is primarily used in scientific research, particularly in studies related to tobacco smoke and its effects on human health. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of nitrosamines.
Biology: Investigated for its interactions with biological molecules and its role in carcinogenesis.
Medicine: Studied for its potential effects on human health, particularly in relation to tobacco-related diseases.
Industry: Utilized in the development of analytical methods for detecting nitrosamines in various products.
Mecanismo De Acción
The mechanism of action of 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal involves its activation by cytochrome P450 enzymes. These enzymes metabolize the compound into reactive intermediates that can interact with DNA and other cellular components, potentially leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Comparación Con Compuestos Similares
4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal is similar to other tobacco-specific nitrosamines, such as:
4-(Methylnitrosamino)-4-(3-pyridyl)butanal: The non-deuterated version of the compound.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another tobacco-specific nitrosamine with a similar structure.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for isotopic studies and analytical applications .
Propiedades
IUPAC Name |
N-(4-oxo-1-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHUNPWTKLYGL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CCC=O)C1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
